N-(3-Aminophenyl)-4-(hexyloxy)benzamide chemical structure and properties
N-(3-Aminophenyl)-4-(hexyloxy)benzamide chemical structure and properties
N-(3-Aminophenyl)-4-(hexyloxy)benzamide: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary & Structural Rationale
In the landscape of rational drug design and advanced materials, N-(3-Aminophenyl)-4-(hexyloxy)benzamide (Catalog ID: 2038615) emerges as a highly versatile, bifunctional chemical building block[1]. Unlike generic aliphatic amides, this molecule is engineered with two distinct pharmacophoric domains separated by a rigid benzamide scaffold.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic tool for probing biological targets. The structural causality is twofold:
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The 3-Aminophenyl Vector (Polar Head): The meta-substitution of the primary amine is a deliberate geometric choice. Unlike ortho-aminophenyl groups (which act as bidentate zinc chelators in classic HDAC inhibitors), the meta-amine projects at an approximate 120° angle. This specific trajectory is highly favored for inserting into the hinge region of kinases or acting as a hydrogen-bond donor in the secondary binding channels of epigenetic targets[2][3].
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The 4-Hexyloxy Anchor (Lipophilic Tail): The six-carbon aliphatic chain is not arbitrary. A hexyloxy tail provides the optimal balance of lipophilicity and steric bulk to fully occupy deep, narrow hydrophobic pockets (such as lipid-binding domains) while maintaining sufficient solubility to prevent target-independent aggregation. This specific chain length is also a hallmark in the design of liquid crystalline macrocycles, where it drives highly ordered molecular packing[4].
Physicochemical Profiling
To predict the behavior of N-(3-Aminophenyl)-4-(hexyloxy)benzamide in both synthetic workflows and biological assays, we must analyze its quantitative physicochemical parameters.
| Parameter | Value | Pharmacological / Synthetic Implication |
| Molecular Formula | C₁₉H₂₄N₂O₂ | Defines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 312.41 g/mol | Ideal for fragment-based or lead-optimization drug discovery (Lipinski compliant). |
| LogP (Estimated) | ~4.5 | High lipophilicity driven by the hexyloxy tail; requires DMSO/DMF for assay stock solutions. |
| H-Bond Donors | 2 | Primary amine (-NH₂) and amide (-NH-) provide critical interaction vectors. |
| H-Bond Acceptors | 3 | Amide carbonyl, ether oxygen, and amine nitrogen. |
| Topological Polar Surface Area | 61.3 Ų | Excellent permeability profile for intracellular target engagement. |
Mechanistic Role in Targeted Therapeutics
The true utility of this molecule lies in its modularity. The diagram below illustrates the spatial relationship and functional purpose of each domain when interacting with a target protein.
Fig 1. Pharmacophore mapping of the N-(3-Aminophenyl)-4-(hexyloxy)benzamide scaffold.
Advanced Synthetic Methodology
Synthesizing this compound requires strict control over regioselectivity. Unprotected 1,3-phenylenediamine is highly nucleophilic at both amine sites, which would inevitably lead to symmetric bis-amides and complex oligomeric mixtures.
To enforce causality and control, we utilize a mono-Boc protection strategy . By masking one amine, we break the symmetry of the diamine, ensuring that the amide coupling occurs exclusively at the desired position. Furthermore, HATU is selected over traditional EDC/NHS coupling reagents to overcome the slight steric hindrance and electronic deactivation of the aniline, driving the reaction to >95% conversion.
Fig 2. Regioselective synthetic workflow with self-validating analytical checkpoints.
Step-by-Step Protocol (Self-Validating System)
Step 1: Carboxylic Acid Activation
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Dissolve 1.0 eq (10 mmol) of 4-hexyloxybenzoic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate.
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Add 1.2 eq (12 mmol) of HATU and 3.0 eq (30 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. The solution will transition to a pale yellow color, indicating the formation of the active O-At ester.
Step 2: Regioselective Coupling 3. Add 1.05 eq (10.5 mmol) of mono-Boc-1,3-phenylenediamine in a single portion. Stir for 2 hours at room temperature. 4. Validation Checkpoint 1 (TLC & LC-MS): Quench a 10 µL aliquot in 1 mL of Methanol. LC-MS (ESI+) must show the disappearance of the starting material and a dominant peak at m/z 413.5 [M+H]⁺ , confirming the formation of the Boc-protected intermediate. 5. Dilute the reaction mixture with 100 mL of Ethyl Acetate and wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 3: Boc-Deprotection 6. Dissolve the crude intermediate in 16 mL of Dichloromethane (DCM) and cool to 0°C in an ice bath. 7. Dropwise, add 4 mL of Trifluoroacetic acid (TFA). Causality: The controlled addition at 0°C mitigates the exothermic nature of the deprotection and prevents the cleavage of the ether linkage. 8. Allow the reaction to warm to room temperature and stir for 1 hour. 9. Validation Checkpoint 2 (LC-MS): Analyze a micro-aliquot. The mass must shift cleanly from 413.5 to m/z 313.4 [M+H]⁺ .
Step 4: Isolation and Final Characterization 10. Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated NaHCO₃ until pH 8 is reached, then extract with DCM. 11. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). 12. Validation Checkpoint 3 (¹H NMR in DMSO-d₆): The final product is validated by specific spectral markers:
- A distinct triplet at ~4.0 ppm (2H) corresponding to the -OCH₂- of the hexyloxy chain.
- A triplet at ~0.89 ppm (3H) for the terminal methyl group of the tail.
- A broad singlet at ~5.1 ppm (2H) confirming the presence of the free primary amine (-NH₂).
- A sharp singlet at >9.8 ppm (1H) corresponding to the amide proton.
References
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Product Center - Huateng Pharma PEG Derivatives, APIs: N-(3-Aminophenyl)-4-(hexyloxy)benzamide. Huateng Pharma. 1
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EP0847992A1 - Benzamide derivatives, useful as cell differentiation inducers. Google Patents. 2
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4-acetamido-N-(3-aminophenyl)benzamide | C15H15N3O2 | CID 110483931. PubChem. 3
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Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center (DTIC). 4
Sources
- 1. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 2. EP0847992A1 - Benzamide derivatives, useful as cell differentiation inducers - Google Patents [patents.google.com]
- 3. 4-acetamido-N-(3-aminophenyl)benzamide | C15H15N3O2 | CID 110483931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
